molecular formula C20H20N2O4S B14717671 Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate CAS No. 6901-50-4

Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate

Cat. No.: B14717671
CAS No.: 6901-50-4
M. Wt: 384.5 g/mol
InChI Key: IJNSCHINSGVUAE-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . This compound is of particular interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

The synthesis of Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with 2-ethoxybenzaldehyde in the presence of a base to form the intermediate product. This intermediate then undergoes cyclization with elemental sulfur and a suitable amine to form the thiophene ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Properties

CAS No.

6901-50-4

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C20H20N2O4S/c1-4-25-16-9-7-6-8-14(16)10-11-17(23)22-19-15(12-21)13(3)18(27-19)20(24)26-5-2/h6-11H,4-5H2,1-3H3,(H,22,23)

InChI Key

IJNSCHINSGVUAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C#N

Origin of Product

United States

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